![molecular formula C10H10N2 B1601949 1,2,3,4-Tetrahydroquinoline-8-carbonitrile CAS No. 50741-37-2](/img/structure/B1601949.png)
1,2,3,4-Tetrahydroquinoline-8-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroquinoline-8-carbonitrile (THQ-CN) is a synthetic compound derived from quinoline and carbonitrile. It is used in a variety of scientific research applications, including drug discovery and development, biochemistry, and physiology. THQ-CN is a versatile compound for laboratory experiments due to its low toxicity, high solubility, and low cost.
Scientific Research Applications
Antioxidant and Corrosion Inhibitor
1,2,3,4-Tetrahydroquinoline is used as an antioxidant and corrosion inhibitor . It is an active component in various dyes .
Anticancer Agent
Quinoline derivatives, including 1,2,3,4-tetrahydroquinoline, have been found to have anticancer properties . Specifically, 1,2,3,4-tetrahydroquinoline derivatives have been identified as RORγ inverse agonists against prostate cancer .
Antimalarial Agent
Quinoline derivatives are known to have antimalarial properties . They have been used in the development of new therapeutic agents .
Antibacterial and Antifungal Agent
Quinoline has been found to have antibacterial and antifungal activities . This suggests that 1,2,3,4-tetrahydroquinoline may also have similar properties.
Anti-inflammatory and Analgesic Agent
Quinoline has anti-inflammatory and analgesic activities . Therefore, 1,2,3,4-tetrahydroquinoline may also be used in these applications.
Neurodegenerative Diseases Treatment
1,2,3,4-Tetrahydroquinoline-2,2,4-trione oximes have been developed that act as antagonists of NDMA in glycine receptors and are used as agents against neurodegenerative diseases, such as Alzheimer’s disease .
Antiviral and Anti-HIV Agent
Compounds containing a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is similar to 1,2,3,4-tetrahydroquinoline, have been found to show antiviral and anti-HIV activities .
Hypoglycemic Agent
Compounds containing a [1,2,4]triazolo[1,5-a]pyrimidine moiety, which is similar to 1,2,3,4-tetrahydroquinoline, have been found to have hypoglycemic activities .
Mechanism of Action
Mode of Action
It is known that tetrahydroquinoline derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting they may influence multiple biochemical pathways.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
Given the diverse biological activities of tetrahydroquinoline derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
The action of 1,2,3,4-Tetrahydroquinoline-8-carbonitrile can be influenced by various environmental factors. For instance, its stability may be affected by light and temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2–8 °C .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,12H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJMLCBLUFHZJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C#N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559715 | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |
CAS RN |
50741-37-2 | |
Record name | 1,2,3,4-Tetrahydro-8-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50741-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydroquinoline-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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